molecular formula C16H14O2 B3101029 1,4-Diphenylbutane-2,3-dione CAS No. 13832-10-5

1,4-Diphenylbutane-2,3-dione

Cat. No.: B3101029
CAS No.: 13832-10-5
M. Wt: 238.28 g/mol
InChI Key: XKBQRCUXXCGCMC-UHFFFAOYSA-N
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Description

1,4-Diphenylbutane-2,3-dione is an organic compound with the molecular formula C16H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is also known by other names such as 1,4-diphenyl-1,4-butanedione and 2,2’-biacetophenone . It is a white to grayish solid that is slightly soluble in organic solvents like dichloromethane, DMSO, chloroform, and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenylbutane-2,3-dione can be synthesized through various methods. One common method involves the bromination of 1,4-diphenylbutane-1,4-dione using bromine or N-bromosuccinimide (NBS) under different conditions . The reaction typically involves dissolving the starting material in chloroform and adding bromine or NBS, followed by heating under reflux .

Another method involves the stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones to the corresponding diols using alcohol dehydrogenases . This method is advantageous due to its mild reaction conditions and high stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylbutane-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1,4-diphenylbutane-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBQRCUXXCGCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281926
Record name 1,4-diphenylbutane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13832-10-5
Record name NSC23513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-diphenylbutane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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